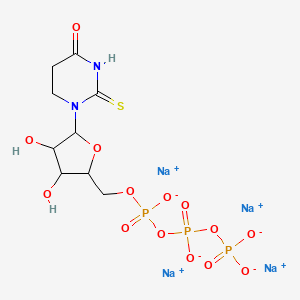
2-thio-UTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thio-UTP, also known as 2-thiouridine-5’-triphosphate, is a modified ribonucleoside triphosphate. It is a sulfur-containing analog of uridine triphosphate, where the oxygen atom at the 2-position of the uracil ring is replaced by a sulfur atom. This modification imparts unique properties to the compound, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thio-UTP typically involves the chemical modification of uridine triphosphate. One common method includes the reaction of uridine triphosphate with a sulfurizing agent under controlled conditions. The reaction is carried out in an aqueous solution, and the product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification systems to ensure high yield and purity. The compound is stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Biochemical Reactions
2-Thio-UTP participates in diverse enzymatic and signaling pathways:
Substrate Activity
-
DNA polymerases : Serves as a substrate for polymerases, enabling incorporation into DNA .
-
RNA synthesis : Used in in vitro transcription, though modified RNAs exhibit reduced immunogenicity .
Enzyme Inhibition
Receptor Interactions
-
P2Y2 receptor : Potent agonist with an EC₅₀ of ~0.035 µM, facilitating TRPV1 channel currents and inhibiting Kₓ7.2/7.3 potassium channels .
-
P2Y12 receptor : Antagonizes ADP-induced platelet aggregation (IC₅₀ = 30 µM) .
Table 2: Biochemical Activity
| Reaction Type | EC₅₀/IC₅₀ (µM) | Target |
|---|---|---|
| P2Y2 receptor activation | ~0.035 | EC₅₀ for P2Y2 |
| P2Y12 receptor antagonism | 30 | IC₅₀ for platelet aggregation |
| CTP synthetase inhibition | N/A | Competitive inhibition |
Structural Influence on Reactivity
The sulfur substitution at the 2' position enhances stability and receptor affinity compared to UTP. Modifications like β,γ-dihalomethylene bridges or isobutyl groups at the 4-thio position further modulate activity, though some substitutions (e.g., γ-phosphate thio-modification) reduce potency .
Scientific Research Applications
2-Thio-UTP has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Incorporated into RNA to study RNA structure and function.
Medicine: Investigated for its potential in therapeutic mRNA synthesis due to its reduced immunogenicity.
Industry: Used in the production of modified RNA for various biotechnological applications .
Mechanism of Action
2-Thio-UTP exerts its effects primarily through its interaction with purinergic receptors, specifically the P2Y2 receptor. It acts as a selective agonist, binding to the receptor and activating downstream signaling pathways. This activation leads to various cellular responses, including the regulation of gene expression and protein synthesis. The compound has been shown to reduce pro-fibrotic gene expression and inhibit the activation of RNA-dependent protein kinase .
Comparison with Similar Compounds
Similar Compounds
Uridine Triphosphate (UTP): The unmodified form of 2-thio-UTP.
2-Thio-CTP: A sulfur-containing analog of cytidine triphosphate.
2-Thio-GTP: A sulfur-containing analog of guanosine triphosphate.
Uniqueness
This compound is unique due to its sulfur modification, which imparts distinct chemical and biological properties. Unlike its unmodified counterpart, this compound exhibits reduced immunogenicity and enhanced stability, making it particularly valuable in therapeutic mRNA synthesis and other biotechnological applications .
Properties
Molecular Formula |
C9H13N2Na4O14P3S |
|---|---|
Molecular Weight |
590.15 g/mol |
IUPAC Name |
tetrasodium;[[[3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H17N2O14P3S.4Na/c12-5-1-2-11(9(29)10-5)8-7(14)6(13)4(23-8)3-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h4,6-8,13-14H,1-3H2,(H,18,19)(H,20,21)(H,10,12,29)(H2,15,16,17);;;;/q;4*+1/p-4 |
InChI Key |
SHTFJNDNAFXDKG-UHFFFAOYSA-J |
Canonical SMILES |
C1CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















